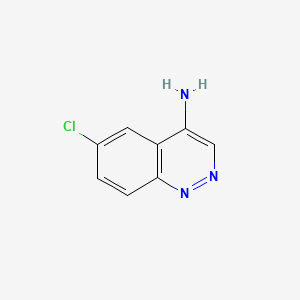

4-Amino-6-chlorocinnoline

Beschreibung

Eigenschaften

IUPAC Name |

6-chlorocinnolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLORJJGWIUWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Synthesis and Characterization of 4-Amino-6-chlorocinnoline: A Review of Available Data

For Immediate Release

Shanghai, China – December 26, 2025 – A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of detailed information regarding the synthesis and characterization of the heterocyclic compound 4-Amino-6-chlorocinnoline. Despite its potential utility in medicinal chemistry and materials science, specific experimental protocols for its preparation and analytical data for its structural confirmation remain largely undocumented.

This technical guide addresses the current knowledge gap surrounding 4-Amino-6-chlorocinnoline, providing available data and highlighting the need for further research to fully elucidate its properties and potential applications.

Physicochemical Properties

While detailed experimental characterization is lacking, some basic physicochemical properties for 4-Amino-6-chlorocinnoline have been reported by chemical suppliers. It is crucial to note the existence of conflicting CAS Registry Numbers for this compound, namely 18259-66-0 and 90002-02-1, which may indicate different batches, purities, or even misidentification in some databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | [1] |

| Molecular Weight | 179.61 g/mol | [1] |

| Appearance | Reported as a solid | [3] (by analogy to similar compounds) |

| Storage Conditions | Room temperature, dry environment | [1] |

Synthesis: A Landscape of Analogy

One common approach involves the reaction of a 4,6-dichlorocinnoline precursor with an ammonia source or a protected amine, followed by deprotection if necessary. The challenge lies in the synthesis of the 4,6-dichlorocinnoline starting material, which itself is not a commonly available reagent.

A plausible, though unverified, synthetic pathway can be conceptualized as follows:

Caption: Hypothetical synthetic workflow for 4-Amino-6-chlorocinnoline.

Characterization: An Uncharted Territory

The definitive characterization of 4-Amino-6-chlorocinnoline through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis is not publicly documented. For researchers who successfully synthesize this compound, a full suite of analytical tests would be required for unambiguous structural confirmation.

Expected Analytical Data

Based on the proposed structure, the following spectral characteristics would be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on the cinnoline ring system and the protons of the amino group. The chemical shifts and coupling constants would be indicative of their relative positions.

-

¹³C NMR: Resonances for the eight carbon atoms in the molecule, with distinct chemical shifts for the carbon atoms attached to chlorine and nitrogen.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (179.61 for C₈H₆ClN₃). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Potential Applications and Future Directions

While specific biological activities of 4-Amino-6-chlorocinnoline have not been reported, the cinnoline scaffold is a known pharmacophore present in compounds with a range of biological activities, including anticancer and anti-inflammatory properties.[1] The 4-amino substitution is also a common feature in many bioactive molecules. Therefore, it is plausible that 4-Amino-6-chlorocinnoline could serve as a valuable building block for the synthesis of novel therapeutic agents.

The lack of available data presents a clear opportunity for synthetic and medicinal chemists. The development of a robust and scalable synthesis for 4-Amino-6-chlorocinnoline, followed by a thorough characterization and investigation of its biological properties, would be a valuable contribution to the field of heterocyclic chemistry.

Conclusion

The synthesis and characterization of 4-Amino-6-chlorocinnoline remain an open area for scientific investigation. While some basic information is available from commercial suppliers, detailed experimental procedures and analytical data are conspicuously absent from the public domain. The information presented in this guide, drawn from analogous compounds and chemical principles, is intended to provide a starting point for researchers interested in exploring this intriguing molecule. Further research is essential to unlock the full potential of 4-Amino-6-chlorocinnoline in drug discovery and materials science.

References

4-Amino-6-chlorocinnoline: A Technical Guide for Basic Research

CAS Number: 18259-66-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research aspects of 4-Amino-6-chlorocinnoline. Due to the limited availability of published experimental data for this specific compound, this document focuses on a proposed synthetic route, predicted physicochemical properties, and potential biological activities based on structurally related cinnoline derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

While experimental data for 4-Amino-6-chlorocinnoline is not extensively reported in publicly accessible literature, its basic properties can be calculated or inferred. Commercial suppliers note it as a useful research compound.[1][2][3][4][5]

| Property | Value | Source |

| CAS Number | 18259-66-0 | [1][2][3][5] |

| Molecular Formula | C₈H₆ClN₃ | [1][3] |

| Molecular Weight | 179.61 g/mol | [1] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

| Purity (Typical) | ≥95% | [5] |

Proposed Synthesis

A plausible synthetic route for 4-Amino-6-chlorocinnoline can be devised based on established methods for cinnoline synthesis, such as the Richter synthesis or multi-step procedures starting from substituted anilines. The following is a proposed three-step synthesis starting from 4-chloro-2-nitroaniline.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of (E)-1-(4-chloro-2-nitrophenyl)-2-cyanoethen-1-ol

-

To a solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol), add cyanoacetic acid.

-

Slowly add a diazotizing agent (e.g., sodium nitrite in aqueous HCl) at low temperature (0-5 °C) to form the diazonium salt.

-

Allow the reaction to warm to room temperature and stir for several hours. The diazonium salt will undergo intramolecular cyclization.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 6-chloro-4-hydroxycinnoline

-

Treat the product from Step 1 with a strong acid (e.g., concentrated sulfuric acid) at an elevated temperature.

-

This will facilitate the hydrolysis of the cyano group and subsequent cyclization to form the cinnolinone ring.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-chloro-4-hydroxycinnoline.

Step 3: Synthesis of 4-Amino-6-chlorocinnoline

-

Convert the hydroxyl group of 6-chloro-4-hydroxycinnoline to a chloro group using a chlorinating agent (e.g., phosphorus oxychloride, POCl₃). This is a common procedure for activating the 4-position for nucleophilic substitution.

-

Reflux the mixture for several hours.

-

After completion, carefully quench the excess POCl₃ with ice water.

-

Extract the resulting 4,6-dichlorocinnoline with an organic solvent.

-

React the 4,6-dichlorocinnoline with a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium hydroxide) in a sealed tube at elevated temperature (100-150 °C).

-

Monitor the progress of the amination reaction by TLC.

-

After cooling, evaporate the solvent and purify the crude product by column chromatography to yield 4-Amino-6-chlorocinnoline.

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-Amino-6-chlorocinnoline is scarce, the cinnoline scaffold is a recognized pharmacophore in medicinal chemistry.[6] Derivatives of 4-aminocinnoline have been investigated for a variety of therapeutic applications, notably as kinase inhibitors.[7]

Kinase Inhibition:

Many small molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase. The 4-aminocinnoline scaffold is structurally similar to other well-known kinase inhibitor cores like 4-aminoquinazolines and 4-aminoquinolines.[8] These compounds are often developed as inhibitors of protein kinases involved in cell proliferation, survival, and signaling pathways that are dysregulated in cancer and inflammatory diseases.

Potential kinase targets for 4-aminocinnoline derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.

-

Bruton's Tyrosine Kinase (BTK): Implicated in B-cell malignancies and autoimmune diseases.[7]

-

Phosphoinositide 3-kinases (PI3Ks): Central regulators of cell growth and survival.[9]

The introduction of a chlorine atom at the 6-position can modulate the electronic properties and binding interactions of the molecule within the kinase active site, potentially influencing potency and selectivity. The amino group at the 4-position is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase.

Experimental Protocols: General Assays

The following are general protocols for assays that could be used to evaluate the biological activity of 4-Amino-6-chlorocinnoline, based on its potential as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Reagents and Materials:

-

Recombinant human kinase (e.g., EGFR, BTK).

-

Kinase substrate (peptide or protein).

-

ATP (Adenosine triphosphate).

-

4-Amino-6-chlorocinnoline (dissolved in DMSO).

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of 4-Amino-6-chlorocinnoline in the assay buffer.

-

Add the kinase and its substrate to the wells of the microplate.

-

Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time.

-

Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

4-Amino-6-chlorocinnoline is a heterocyclic compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While specific experimental data for this molecule is limited in the public domain, this guide provides a theoretical framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of the 4-aminocinnoline scaffold. Researchers are encouraged to use this information as a starting point for their own investigations into the properties and applications of this compound.

References

- 1. Cinnolines page 1 | BenchChem [benchchem.com]

- 2. 18259-66-0|4-Amino-6-chlorocinnoline|BLD Pharm [bldpharm.com]

- 3. 4-Amino-6-chlorocinnoline, CasNo.18259-66-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. parchem.com [parchem.com]

- 5. 4-Amino-6-chlorocinnoline [myskinrecipes.com]

- 6. zenodo.org [zenodo.org]

- 7. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Cinnoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science since its discovery in the late 19th century. This technical guide provides an in-depth exploration of the origins of cinnoline chemistry, detailing the seminal synthetic routes that first brought this scaffold to light. It further presents a curated collection of quantitative data on the physicochemical and biological properties of key cinnoline derivatives, alongside detailed experimental protocols for their foundational syntheses. A particular focus is placed on the molecular pathways influenced by these compounds, offering a historical and mechanistic foundation for contemporary research and development.

The Genesis of Cinnoline: A Serendipitous Discovery

The story of cinnoline begins in 1883 with the German chemist Victor von Richter. While investigating the cyclization of diazotized o-aminophenylpropiolic acid, he unexpectedly synthesized the first derivative of this novel heterocyclic system. This pioneering work laid the groundwork for what would become a versatile and enduring scaffold in organic synthesis.

Following this initial breakthrough, the field of cinnoline chemistry gradually expanded, with chemists like Otto Widman, Richard Stoermer, and Walther Borsche developing new methodologies for the construction of the cinnoline core. These early synthetic strategies, born out of the burgeoning field of organic chemistry, unlocked the potential for creating a diverse array of cinnoline derivatives, each with unique properties and potential applications.

Foundational Synthetic Methodologies

The early exploration of cinnoline chemistry was driven by the development of several key synthetic reactions. These methods, while classical, remain fundamental to understanding the reactivity of the cinnoline scaffold.

The Richter Cinnoline Synthesis

The reaction that started it all, the Richter synthesis, involves the diazotization of an o-aminoarylalkyne, which upon cyclization, yields a 4-hydroxycinnoline derivative. The parent cinnoline heterocycle can then be obtained through subsequent decarboxylation and reduction.

The Widman-Stoermer Synthesis

Developed by Otto Widman and later refined by Richard Stoermer, this method provides access to 4-substituted cinnolines. It involves the diazotization of an o-amino-α-alkylstyrene, followed by an intramolecular cyclization. The presence of an alkyl or aryl group at the α-position of the vinyl substituent is generally required for the reaction to proceed efficiently.

The Borsche-Herbert Synthesis

This method, contributed by Walther Borsche, involves the cyclization of arylhydrazones of α-keto esters or 1,2-diketones. It offers a versatile route to various substituted cinnolines.

The Neber-Bossel Synthesis

This classical method is specifically used for the preparation of 3-hydroxycinnolines. It proceeds via the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt to a hydrazine, which then undergoes cyclization upon heating in acid.[1]

Quantitative Data of Cinnoline and its Derivatives

The utility of the cinnoline scaffold in various applications is dictated by the physicochemical and biological properties of its derivatives. The following tables summarize key quantitative data for the parent cinnoline molecule and selected derivatives.

Table 1: Physicochemical Properties of Cinnoline

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂ | [2] |

| Molar Mass | 130.15 g/mol | [2] |

| Melting Point | 39 °C | [2] |

| pKa | 2.64 | [3] |

| Solubility | Soluble in polar solvents like ethanol and methanol; poorly soluble in non-polar solvents like hexane. | [4] |

Table 2: Biological Activity of Selected Cinnoline Derivatives as PI3K Inhibitors

| Compound | PI3K Isoform | IC₅₀ (nM) | Target Cell Line(s) | Reference |

| Derivative 25 | Not specified | 264 (cellular IC₅₀) | Human tumor cell lines | [5] |

Table 3: Antimicrobial Activity of Selected Cinnoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| CN-7 | E. coli | 12.5 | [6] |

| Compound 11 | M. tuberculosis H37Rv | 12.5 | [6] |

| Compound 12 | M. tuberculosis H37Rv | 12.5 | [6] |

Experimental Protocols for Key Syntheses

For the purpose of reproducibility and further research, detailed experimental protocols for the foundational syntheses of cinnoline are provided below.

Protocol 1: Synthesis of Cinnoline via the Richter Synthesis

Step 1: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid The initial step involves the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water to yield 4-hydroxycinnoline-3-carboxylic acid.[2]

Step 2: Decarboxylation to 4-Hydroxycinnoline The 4-hydroxycinnoline-3-carboxylic acid is heated to induce decarboxylation, yielding 4-hydroxycinnoline.

Step 3: Reductive Removal of the Hydroxyl Group to Yield Cinnoline The hydroxyl group of 4-hydroxycinnoline is reductively removed to afford the parent cinnoline heterocycle.[2] This can be achieved through various established reduction methods.

Protocol 2: The Widman-Stoermer Synthesis of 4-Methylcinnoline

This synthesis involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. The sodium nitrite is first converted to nitrous acid, which then forms dinitrogen trioxide, the reactive species for the diazotization. The reaction typically proceeds at room temperature.[7]

Protocol 3: The Neber-Bossel Synthesis of 3-Hydroxycinnoline

(2-Aminophenyl)hydroxyacetates are diazotized, and the resulting diazonium salt is reduced to form a hydrazine. This hydrazine intermediate then undergoes cyclization to 3-hydroxycinnoline upon boiling in hydrochloric acid.[1] For unsubstituted and 4-chloro-substituted starting materials, yields of 60% and 70% have been reported, respectively.[1]

Cinnoline Derivatives and Their Interaction with Signaling Pathways

The biological activities of many cinnoline derivatives stem from their ability to interact with and modulate key cellular signaling pathways. A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing anti-cancer effects.[5]

Conclusion

From its serendipitous discovery over a century ago, the cinnoline scaffold has evolved into a privileged structure in the realm of organic and medicinal chemistry. The foundational synthetic routes developed by pioneers like Richter, Widman, Stoermer, and Borsche not only provided the initial access to this unique heterocycle but also laid the groundwork for the development of modern, more efficient synthetic methodologies. The rich biological activity profile of cinnoline derivatives, particularly as kinase inhibitors, continues to drive research efforts. A thorough understanding of the historical context, the classical synthetic protocols, and the molecular mechanisms of action is invaluable for today's researchers who continue to unlock the full potential of this remarkable heterocyclic system.

References

- 1. ijariit.com [ijariit.com]

- 2. Cinnoline - Wikipedia [en.wikipedia.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Widman-Stoermer Synthesis | CoLab [colab.ws]

Spectroscopic and Experimental Data for 4-Amino-6-chlorocinnoline: A Technical Overview

Introduction

4-Amino-6-chlorocinnoline is a heterocyclic aromatic compound. Its structural similarity to other biologically active quinolines and cinnolines suggests its potential as a scaffold in medicinal chemistry. Comprehensive characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for its structural elucidation and purity assessment.

Predicted Spectroscopic Data

While specific data for 4-Amino-6-chlorocinnoline is unavailable, the following tables outline the expected ranges and types of signals based on data from analogous structures like 4-amino-6-chloroquinoline and other substituted quinolines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.0 - 8.5 | m | 3H | Aromatic Protons |

| 5.0 - 6.0 | br s | 2H | Amino Protons (-NH₂) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the electronic environment of the protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 110 - 160 | Aromatic and Heterocyclic Carbons |

Note: Specific assignments require more detailed 2D NMR experiments.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (Amino group) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1650 - 1500 | Medium-Strong | C=C and C=N stretching (Aromatic/Heterocyclic rings) |

| 1350 - 1250 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

Reference: General characteristic IR absorption frequencies.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M+2]+ | Isotope peak due to ³⁷Cl |

| Other fragments | Fragmentation pattern corresponding to the loss of functional groups |

Note: The molecular weight of 4-Amino-6-chlorocinnoline (C₈H₆ClN₃) is approximately 180.61 g/mol . The mass spectrum would show a characteristic M/M+2 isotopic pattern for a chlorine-containing compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a novel heterocyclic amine like 4-Amino-6-chlorocinnoline. These are based on common laboratory practices for similar compounds.

General Synthesis Workflow

A potential synthetic route to 4-Amino-6-chlorocinnoline could involve a multi-step process starting from a substituted aniline, followed by cyclization to form the cinnoline ring, and subsequent amination.

Caption: A generalized synthetic workflow for 4-Amino-6-chlorocinnoline.

Spectroscopic Analysis Workflow

Following synthesis and purification, the compound's identity and purity would be confirmed through a series of spectroscopic analyses.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Detailed Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC, HMBC) spectra at room temperature.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structural elucidation of novel compounds like 4-Amino-6-chlorocinnoline is a systematic process that relies on the combined interpretation of data from various spectroscopic techniques. While specific experimental data for this compound is not currently available, the general principles and expected data outlined in this guide provide a solid foundation for researchers undertaking its synthesis and characterization. The workflows and protocols described are standard practices in the field of synthetic and medicinal chemistry.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Amino-6-chlorocinnoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 4-Amino-6-chlorocinnoline, a heterocyclic amine of interest in pharmaceutical research. Due to the limited publicly available experimental data for this specific molecule, this guide presents generalized experimental protocols and data presentation formats based on established methods for similar compounds, such as its bromo-analog.

Core Physicochemical Properties

While specific experimental data for 4-Amino-6-chlorocinnoline is scarce, some fundamental properties can be identified.

| Property | Data | Source |

| CAS Number | 18259-66-0 | [1][2] |

| Synonyms | 6-chlorocinnolin-4-amine, 4-Cinnolinamine, 6-chloro- | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. A comprehensive solubility profile should be established in a range of aqueous and organic solvents.

Recommended Experimental Protocol: Equilibrium Solubility Determination

This protocol is adapted from methodologies used for similar heterocyclic compounds.[3]

Objective: To determine the equilibrium solubility of 4-Amino-6-chlorocinnoline in various solvents.

Methodology:

-

Preparation: Add an excess amount of solid 4-Amino-6-chlorocinnoline to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Analysis: Quantify the concentration of dissolved 4-Amino-6-chlorocinnoline in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Anticipated Solubility Data Table

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Water | 25 | Neutral | Data to be determined |

| PBS | 25 | 5.0 | Data to be determined |

| PBS | 25 | 7.4 | Data to be determined |

| Ethanol | 25 | N/A | Data to be determined |

| DMSO | 25 | N/A | Data to be determined |

| Water | 37 | Neutral | Data to be determined |

| PBS | 37 | 7.4 | Data to be determined |

Stability Profile

Understanding the chemical stability of 4-Amino-6-chlorocinnoline is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Stability should be assessed in both solution and solid states.

Solution Stability

Objective: To evaluate the stability of 4-Amino-6-chlorocinnoline in solution under various conditions.[3]

Methodology:

-

Solution Preparation: Prepare solutions of the compound in relevant solvents at a known concentration.

-

Storage: Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect them from light.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Solid-State Stability

Objective: To assess the stability of solid 4-Amino-6-chlorocinnoline under accelerated storage conditions, following ICH Q1A(R2) guidelines.[3]

Methodology:

-

Sample Storage: Store accurately weighed samples of the solid compound in controlled environmental chambers under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Withdraw samples at specified intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for appearance, purity (via a stability-indicating HPLC method), and the presence of degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.[3]

| Stress Condition | Typical Experimental Parameters | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Formation of impurities due to potential cleavage of the amino group or other acid-catalyzed reactions.[3] |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Degradation may be more pronounced than in acidic conditions for some heterocyclic amines.[3] |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | N-oxides, hydroxylated derivatives, and other oxidized species.[3] |

| Thermal Stress | Solid drug substance at 80°C for 48 hours | Thermally induced degradation products.[3] |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | Photo-oxidation or rearrangement products.[3] |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Solution Stability Assessment.

Caption: Workflow for Forced Degradation Studies.

Potential Applications and Research Context

While detailed biological data for 4-Amino-6-chlorocinnoline is not widely published, it is noted for its use in pharmacological research to investigate its properties in inhibiting enzymes or receptors associated with diseases like cancer or inflammation.[1] The cinnoline scaffold, a core component of this molecule, is a recognized privileged structure in medicinal chemistry, analogous to quinazolines and quinolines which are found in drugs with a wide range of therapeutic applications. These applications include roles as vasodilators, anti-inflammatory agents, and antitumor compounds.[4][5] The study of 4-Amino-6-chlorocinnoline is therefore relevant to the broader search for novel therapeutic agents.

References

The Therapeutic Potential of Substituted Cinnolines: A Technical Guide to Biological Activities

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The cinnoline nucleus, a bicyclic aromatic heterocycle, has emerged as a significant scaffold in medicinal chemistry.[1] Its structural similarity to other biologically active molecules like quinoline and isoquinoline has prompted extensive investigation into its derivatives for various therapeutic applications.[2] This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted cinnoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action.

Anticancer Activity

Cinnoline derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression like topoisomerases, receptor tyrosine kinases (RTKs), and tubulin.[1][3]

Mechanisms of Action

a) VEGFR-2 Kinase Inhibition:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] The binding of VEGF to its receptor triggers a signaling cascade that promotes endothelial cell proliferation and migration.[5] Certain cinnoline derivatives function by inhibiting the kinase activity of VEGFR-2, thereby blocking this signaling pathway.[6] Although more commonly associated with the related quinoline scaffold, the inhibition of VEGFR-2 is a key strategy being explored for cinnoline-based compounds.[4][7]

b) Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[8] Cinnoline derivatives have been designed as inhibitors of tubulin polymerization.[9] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

c) Other Anticancer Mechanisms:

Substituted cinnolines have also been investigated as inhibitors of other crucial cancer targets:

-

Topoisomerase I (TOP1): Certain dibenzo[c,h]cinnolines act as non-camptothecin inhibitors of TOP1, an enzyme that relaxes DNA supercoils during replication and transcription.[1] Some of these derivatives exhibit IC50 values in the sub-5-nanomolar range.[3]

-

c-Met Kinase: The c-Met receptor tyrosine kinase is often overexpressed in various cancers.[1] 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives have been designed as potent c-Met inhibitors.[1][12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative cinnoline derivatives against various human cancer cell lines.

| Compound Class | Target Cell Line(s) | Activity Type | Reported Value (µM) | Reference(s) |

| Dihydrobenzo[h]cinnoline-5,6-dione derivatives | KB, Hep-G2 | IC50 | < 5.0 | [1] |

| Dihydrobenzo[h]cinnoline (4-NO2C6H4 subst.) | KB, Hep-G2 | IC50 | 0.56, 0.77 | [1] |

| Isoquino[4,3-c]cinnolin-12-one derivatives | Various | IC50 | < 0.005 (sub-5-nm) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow Diagram:

Detailed Methodology:

-

Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Stock solutions of the test cinnoline derivatives are prepared in DMSO and serially diluted with culture medium. The medium from the wells is aspirated, and 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM) is added. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Activity

Substituted cinnolines have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][13] The nature and position of substituents on the cinnoline ring significantly influence their potency.[1]

Structure-Activity Relationship

-

Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, to the cinnoline scaffold has been shown to increase antibacterial and anti-inflammatory activity.[2][14][15][16]

-

Electron-withdrawing vs. Electron-donating Groups: Electron-withdrawing groups on the phenyl moiety tend to enhance antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[1]

-

Fused Heterocycles: Condensing other heterocyclic rings, such as pyrazole or imidazole, with the cinnoline core can yield compounds with potent and sometimes dual antimicrobial and anti-inflammatory properties.[1][14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Derivative | Target Microorganism(s) | Activity Type | Reported Value (µg/mL) | Reference(s) |

| Cinnoline derivatives | M. tuberculosis H37Rv | MIC | 12.5 to >100 | [17] |

| Compound CN-7 | E. coli | MIC | 12.5 | [17] |

| Quinolone-coupled hybrid | Gram-positive & Gram-negative strains | MIC | 0.125 - 8.0 | [18][19] |

| Quinoline-2-one derivative | Methicillin-resistant S. aureus (MRSA) | MIC | 0.75 | [20] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: The test cinnoline compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory and CNS Activities

Anti-inflammatory Activity

Cinnoline derivatives, particularly those fused with a pyrazoline ring, have exhibited significant anti-inflammatory properties.[1][21] The presence of electron-donating groups on an attached benzoyl ring can enhance this activity.[1] A key mechanism for some derivatives is the inhibition of Human Neutrophil Elastase (HNE), a serine protease involved in inflammatory processes.[1]

Central Nervous System (CNS) Activity

Certain cinnoline derivatives have been explored for their potential in treating CNS disorders.

-

Anxiolytic Activity: The cinnoline scaffold is present in compounds with potential anxiolytic properties.[1]

-

Sedative and Anticonvulsant Activity: Some hexahydrocinnoline derivatives have been reported to possess sedative and anticonvulsant effects.[2]

-

PDE10A Inhibition: Cinnoline analogs have been identified as inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain.[3] Inhibition of PDE10A is a therapeutic strategy for CNS diseases like schizophrenia. One such derivative showed an IC50 of 590 nM.[3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Methodology:

-

Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Compound Administration: The test cinnoline derivative (e.g., at a dose of 50 mg/kg) or a standard drug (e.g., celecoxib, 20 mg/kg) is administered orally or intraperitoneally. A control group receives only the vehicle.[1]

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the rat's hind paw.

-

Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group to the control group.

Conclusion

The cinnoline scaffold represents a versatile and promising framework for the development of novel therapeutic agents.[1][13] The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, are highly dependent on the nature and position of substituents around the core ring system.[2] The data and protocols presented in this guide highlight the extensive research in the field and underscore the potential for substituted cinnolines to yield lead compounds for treating a wide range of human diseases. Further investigation into structure-activity relationships, mechanisms of action, and pharmacokinetic properties is warranted to advance these promising compounds toward clinical applications.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijariit.com [ijariit.com]

- 3. zenodo.org [zenodo.org]

- 4. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. ijmphs.com [ijmphs.com]

- 9. Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. rroij.com [rroij.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnrjournal.com [pnrjournal.com]

4-Amino-6-chlorocinnoline: A Technical Guide to a Novel Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-chlorocinnoline, a heterocyclic compound belonging to the cinnoline class of molecules. While research on this specific derivative is nascent, this document consolidates the available information and extrapolates potential applications based on the well-documented biological activities of the broader cinnoline and structurally related 4-aminoquinoline families. This guide covers the synthesis, physicochemical properties, and potential pharmacological applications of 4-Amino-6-chlorocinnoline, alongside detailed experimental protocols and data on related compounds to facilitate future research and drug discovery efforts.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle, is recognized as a "privileged" scaffold in medicinal chemistry due to the diverse and significant pharmacological activities exhibited by its derivatives.[1][2] These activities include anticancer, anti-inflammatory, analgesic, antibacterial, and antifungal properties.[2][3][4][5] The cinnoline nucleus is an isostere of quinoline and isoquinoline, and its derivatives have been explored for various therapeutic applications.[6] 4-Amino-6-chlorocinnoline is a specific derivative that holds potential for investigation as a bioactive agent, particularly in the fields of oncology and inflammation.[7]

Physicochemical Properties of 4-Amino-6-chlorocinnoline

Limited information is currently available for 4-Amino-6-chlorocinnoline. The known physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18259-66-0 | [7] |

| Molecular Formula | C₈H₆ClN₃ | [7] |

| Molecular Weight | 179.61 g/mol | [7] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Storage | Room temperature, dry | [7] |

Synthesis of Cinnoline Derivatives

Potential Biological Activities and Therapeutic Applications

Based on the activities of related cinnoline and 4-aminoquinoline derivatives, 4-Amino-6-chlorocinnoline is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous 4-aminoquinoline and 4-aminoquinazoline derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases.[8][9][10] The 4-amino group is a key pharmacophore in these interactions. It is plausible that 4-Amino-6-chlorocinnoline could exhibit similar inhibitory effects on cancer-related signaling pathways.

Anti-inflammatory and Analgesic Activity

Cinnoline derivatives have been reported to possess anti-inflammatory and analgesic properties.[3][4] For instance, certain derivatives have shown significant inhibition of inflammation in carrageenan-induced rat paw edema models.[6]

Antimicrobial Activity

The cinnoline scaffold is also associated with antibacterial and antifungal activities.[1][2] Halogenated derivatives, particularly those with chloro substitutions, have been noted for their potent antimicrobial effects.[4]

Quantitative Data for Structurally Related Compounds

No specific quantitative biological data for 4-Amino-6-chlorocinnoline has been found in the reviewed literature. However, data from related compounds can provide a benchmark for future studies.

Table 1: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

| Compound | Cell Line | GI₅₀ (μM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [11] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [11] |

Table 2: Antibacterial Activity of Novel Cinnoline Derivatives

| Compound | Organism | MIC (μg/mL) | Reference |

| Compound 7 | E. coli | 12.5 | [12] |

| Compound 11 | E. coli | 12.5 | [12] |

Experimental Protocols

The following are generalized protocols based on methodologies reported for cinnoline and 4-aminoquinoline derivatives, which can be adapted for the study of 4-Amino-6-chlorocinnoline.

General Synthesis of a 4-Aminocinnoline Derivative

This protocol is a generalized procedure and may require optimization for the specific synthesis of 4-Amino-6-chlorocinnoline.

-

Diazotization: Dissolve the appropriately substituted o-aminophenyl starting material in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

Cyclization: In a separate flask, prepare a solution of a suitable cyclization partner (e.g., a compound with an active methylene group) in an appropriate solvent. Slowly add the cold diazonium salt solution to this flask with vigorous stirring. The reaction may be heated or catalyzed as required to facilitate intramolecular cyclization.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired cinnoline derivative.

-

Amination: The introduction of the 4-amino group can be achieved via nucleophilic aromatic substitution of a suitable precursor, such as a 4-chlorocinnoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the potential anticancer activity of 4-Amino-6-chlorocinnoline.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Amino-6-chlorocinnoline in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) value.

Potential Signaling Pathways for Investigation

Given the anticancer activity of structurally similar compounds, a potential mechanism of action for 4-Amino-6-chlorocinnoline could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Conclusion and Future Directions

4-Amino-6-chlorocinnoline represents a novel heterocyclic compound with significant potential for drug discovery, stemming from the well-established biological activities of the cinnoline and 4-aminoquinoline scaffolds. While specific data on this compound is currently limited, this guide provides a foundational framework for its further investigation.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for 4-Amino-6-chlorocinnoline.

-

Conducting comprehensive in vitro screening to evaluate its anticancer, anti-inflammatory, and antimicrobial activities.

-

Elucidating its mechanism of action and identifying specific molecular targets.

-

Performing structure-activity relationship (SAR) studies to design more potent and selective derivatives.

The exploration of 4-Amino-6-chlorocinnoline and its analogues could lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and screening of novel cinnoline derivatives for analgesics [wisdomlib.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. 4-Amino-6-chlorocinnoline [myskinrecipes.com]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Amino-6-chlorocinnoline Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed methodologies for the synthesis of 4-amino-6-chlorocinnoline derivatives, a promising scaffold in medicinal chemistry. Cinnoline and its analogues have demonstrated a wide range of pharmacological activities, including potential as kinase inhibitors for cancer therapy. These notes also include protocols for in vitro biological evaluation and a discussion of the relevant signaling pathways.

Synthetic Protocols

The synthesis of 4-amino-6-chlorocinnoline derivatives can be achieved through a multi-step process starting from the commercially available 6-chlorocinnolin-4(1H)-one. The general synthetic scheme involves the chlorination of the cinnolinone precursor followed by a nucleophilic aromatic substitution with an appropriate amine.

1.1. Synthesis of 4,6-Dichlorocinnoline (Intermediate 2)

This protocol describes the conversion of 6-chlorocinnolin-4(1H)-one to 4,6-dichlorocinnoline. The chlorination is a critical step, rendering the C4 position highly susceptible to nucleophilic attack.

-

Materials:

-

6-Chlorocinnolin-4(1H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chlorocinnolin-4(1H)-one (1.0 eq) and phosphorus oxychloride (10-15 eq).

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4,6-dichlorocinnoline.

-

1.2. Synthesis of 4-Amino-6-chlorocinnoline Derivatives (General Protocol)

This protocol outlines the nucleophilic aromatic substitution (SNAr) of 4,6-dichlorocinnoline with various primary or secondary amines to yield the target 4-amino-6-chlorocinnoline derivatives. The chlorine atom at the C4 position is significantly more reactive than the one at the C6 position, allowing for selective substitution.

-

Materials:

-

4,6-Dichlorocinnoline (1.0 eq)

-

Desired amine (primary or secondary) (1.1-1.5 eq)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (optional, 2.0 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4,6-dichlorocinnoline (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add the desired amine (1.1-1.5 eq). If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base like TEA or DIPEA (2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 6-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired 4-amino-6-chlorocinnoline derivative.

-

Data Presentation: Biological Activity

While specific IC₅₀ values for 4-amino-6-chlorocinnoline derivatives are not widely published, the structurally related 4-aminoquinoline and 4-aminoquinazoline scaffolds are well-established as potent kinase inhibitors. The following tables provide a summary of the inhibitory activities of these related compounds against key cancer-related kinases, suggesting the potential of the 4-amino-6-chlorocinnoline scaffold.

Table 1: Kinase Inhibitory Activity of Representative 4-Amino-Substituted Heterocycles

| Compound Scaffold | Kinase Target | IC₅₀ (nM) | Reference Compound |

| 4-Aminoquinazoline | EGFR | 13.6 | Compound 6b[1] |

| 4-Aminoquinazoline | EGFR | 0.05 - 0.1 | Compounds 1i and 1j[2] |

| 4-Aminoquinazoline | VEGFR-2 | 60.27 | Compound 8h[3] |

| 4-Aminoquinoline | RIPK2 | 5.1 | Compound 14 |

| Cinnoline Derivative | PI3Kα | 13.6 | - |

Experimental Protocols for Biological Evaluation

3.1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of the synthesized 4-amino-6-chlorocinnoline derivatives against a target kinase, such as EGFR, VEGFR-2, or PI3K.

-

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Synthesized compounds (dissolved in DMSO)

-

Positive control inhibitor

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the synthesized compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations. Include wells with a known inhibitor as a positive control and DMSO as a negative control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based method.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

3.2. Cell-Based Proliferation Assay

This protocol is used to evaluate the anti-proliferative effect of the synthesized compounds on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

Synthesized compounds (dissolved in DMSO)

-

Positive control (e.g., a known anticancer drug)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized compounds. Include a positive control and a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

-

Signaling Pathways and Visualizations

4-Amino-6-chlorocinnoline derivatives are hypothesized to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. Based on the activity of structurally similar compounds, the primary targets are likely receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as intracellular kinases like PI3K.

4.1. EGFR and VEGFR Signaling Pathways

EGFR and VEGFR are RTKs that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways. Inhibition of these receptors by small molecules can block these pro-survival signals.

Caption: EGFR and VEGFR signaling pathways and potential inhibition points.

4.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Cinnoline derivatives have been identified as potential PI3K inhibitors.

Caption: The PI3K/Akt/mTOR signaling cascade and its inhibition.

4.3. Experimental Workflow for Synthesis and Evaluation

The overall process from synthesis to biological evaluation follows a logical progression to identify and characterize novel drug candidates.

Caption: Workflow from synthesis to lead optimization.

References

- 1. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cinnoline Derivatives in Cancer Cell Line Studies

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "4-Amino-6-chlorocinnoline" did not yield specific results in cancer cell line studies. This document provides a summary of the anticancer activities of other cinnoline derivatives based on available research.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including promising antitumor effects. This document details the application of several classes of cinnoline derivatives in cancer cell line studies, providing quantitative data on their cytotoxic effects, detailed experimental protocols for their evaluation, and visualizations of their putative mechanisms of action. The information presented here is intended to guide researchers, scientists, and drug development professionals in exploring the potential of cinnoline-based compounds as novel anticancer agents.

I. Dihydrobenzo[h]cinnoline-5,6-dione Derivatives

A series of novel dihydrobenzo[h]cinnoline-5,6-dione derivatives have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. One of the most promising compounds in this series is a derivative featuring a 4-nitrophenyl substituent, which has demonstrated potent anticancer activity.[1]

Data Presentation

Table 1: Cytotoxic Activity of a Dihydrobenzo[h]cinnoline-5,6-dione Derivative [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| Dihydrobenzo[h]cinnoline-5,6-dione with 4-nitrophenyl substituent | KB (Human epidermoid carcinoma) | 0.56 |

| Hep-G2 (Human hepatocellular carcinoma) | 0.77 | |

| Doxorubicin (Reference) | KB | 0.12 |

| Hep-G2 | 1.68 - 12.18 | |

| Cisplatin (Reference) | KB | 0.5 - 20.96 |

| Hep-G2 | 4.32 - 25.5 |

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity [2]

This protocol is used to determine the cytotoxic effects of the dihydrobenzo[h]cinnoline-5,6-dione derivatives.

-

Cell Plating: Seed cancer cells (e.g., KB, Hep-G2) into 96-well plates at a density of 5,000 to 40,000 cells/well, depending on the cell line's doubling time, in a final volume of 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell incubation, add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Visualization

II. 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline Derivatives

Derivatives of the novel ring system 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline have demonstrated potent antiproliferative activity against a broad panel of human cancer cell lines, with particular efficacy against leukemia cells.[3][4] The mechanism of action of these compounds involves the induction of apoptosis and inhibition of topoisomerase I.[3][4]

Data Presentation

Table 2: Antiproliferative Activity of 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline Derivatives against Leukemia Cell Lines [3][4]

| Compound Class | Cancer Cell Subpanel | GI50 Range (µM) |

| 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline Derivatives | Leukemia | 0.0090 - 0.73 |

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol is used to quantify apoptosis induced by 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives.

-

Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-FITC negative, PI negative: Live cells

-

Annexin V-FITC positive, PI negative: Early apoptotic cells

-

Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative, PI positive: Necrotic cells

-

Visualization

III. Cinnoline Derivatives as PI3K Inhibitors

A series of cinnoline derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), key enzymes in a signaling pathway frequently dysregulated in cancer. One notable compound from this series exhibited significant inhibitory activity against PI3Ks and antiproliferative effects in several human tumor cell lines.[5][6]

Data Presentation

Table 3: Antiproliferative Activity of a Cinnoline-based PI3K Inhibitor [6]

| Compound | Cancer Cell Line | IC50 (µM) |

| Cinnoline PI3K Inhibitor (Compound 25) | Human Tumor Cell Line 1 | 0.264 |

| Human Tumor Cell Line 2 | 2.04 | |

| Human Tumor Cell Line 3 | 1.14 |

Experimental Protocols

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is used to assess the inhibitory effect of cinnoline derivatives on the PI3K/Akt signaling pathway.

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat them with the cinnoline PI3K inhibitor at various concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, p70S6K) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualization

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Facebook [cancer.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential application of 4-Amino-6-chlorocinnoline as an inhibitor of inflammation-related enzymes. While specific inhibitory data for 4-Amino-6-chlorocinnoline is not extensively available in the public domain, this document outlines detailed protocols for evaluating its efficacy against key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). The methodologies are based on established and widely used in vitro assays. Furthermore, this document presents a framework for data analysis and visualization of the potential mechanism of action.

Introduction to Inflammation and Enzyme Inhibition